molecular formula C26H24N2O5S B2922504 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate CAS No. 851093-17-9

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate

Cat. No. B2922504
CAS RN: 851093-17-9
M. Wt: 476.55
InChI Key: FIYZMSALIMHCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate, also known as MPTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. MPTPA belongs to the class of pyrazole derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate is not yet fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has been found to inhibit the activation of these pathways, resulting in the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which may contribute to its antioxidant activity. This compound has also been found to protect neurons against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate in lab experiments include its high purity and yield, as well as its well-established synthesis method. The compound has also been extensively studied, making it a suitable candidate for further research. However, the limitations of using this compound in lab experiments include its relatively high cost and the lack of information on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases. Another potential area of research is the investigation of the compound's neuroprotective properties and its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its toxicity and pharmacokinetics.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate involves the reaction between 3-methyl-1-phenyl-4-tosylpyrazole and 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction proceeds via an esterification reaction, which results in the formation of this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable candidate for further research.

Scientific Research Applications

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(4-methoxyphenyl)acetate has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to possess potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-18-9-15-23(16-10-18)34(30,31)25-19(2)27-28(21-7-5-4-6-8-21)26(25)33-24(29)17-20-11-13-22(32-3)14-12-20/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYZMSALIMHCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.